molecular formula C6H11NO3 B6202471 2-carbamoyl-2-methylbutanoic acid CAS No. 854850-63-8

2-carbamoyl-2-methylbutanoic acid

Cat. No. B6202471
CAS RN: 854850-63-8
M. Wt: 145.2
InChI Key:
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Description

2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid with the chemical formula CH3CH2CH(CH3)CO2H . It’s classified as a short-chain fatty acid and exists in two enantiomeric forms, ®- and (S)-2-methylbutanoic acid .


Synthesis Analysis

Racemic 2-methylbutanoic acid can be prepared by a Grignard reaction using 2-chlorobutane and carbon dioxide . It was the target of the first enantioselective synthesis in 1904 .


Molecular Structure Analysis

The molecular formula of 2-methylbutanoic acid is C5H10O2 . It has one carboxyl group (CO2H) and a methyl group (CH3) attached to the second carbon atom in the butanoic acid chain .


Chemical Reactions Analysis

The compound and its enantiomers react as typical carboxylic acids: they can form amide, ester, anhydride, and chloride derivatives . The acid chloride is commonly used as the intermediate to obtain the others .


Physical And Chemical Properties Analysis

2-Methylbutanoic acid is a slightly volatile, colorless liquid . It has a density of 0.94 g/cm3 at 20 °C, a melting point of -90 °C, and a boiling point of 176 °C .

Relevant Papers One relevant paper titled “Combining Chemoinformatics with Bioinformatics: In Silico Prediction of Bacterial Flavor-Forming Pathways by a Chemical Systems Biology Approach ‘Reverse Pathway Engineering’” discusses the prediction of bacterial flavor-forming pathways, which could potentially involve 2-methylbutanoic acid .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-carbamoyl-2-methylbutanoic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methylbutanoic acid", "ammonia", "sodium hydroxide", "carbon dioxide", "ethyl chloroformate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 2-methylbutanoic acid to its acid chloride using ethyl chloroformate and sodium hydroxide in diethyl ether.", "Step 2: Reaction of the acid chloride with ammonia to form the corresponding amide.", "Step 3: Treatment of the amide with sodium hydroxide and carbon dioxide to form the corresponding carboxylic acid.", "Step 4: Conversion of the carboxylic acid to its N-hydroxysuccinimide ester using N-hydroxysuccinimide and dicyclohexylcarbodiimide in dichloromethane.", "Step 5: Reaction of the N-hydroxysuccinimide ester with carbamoyl chloride to form the final product, 2-carbamoyl-2-methylbutanoic acid." ] }

CAS RN

854850-63-8

Molecular Formula

C6H11NO3

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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